4-(azetidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
4-(azetidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid is an organic compound that features a unique combination of functional groups, including an azetidine ring, a sulfonyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azetidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or amino acids.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides or sulfonic acids.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through cyclization reactions involving suitable precursors such as 1,4-dicarbonyl compounds or amino ketones.
Coupling Reactions: The final step involves coupling the azetidine-sulfonyl moiety with the pyrrole ring, typically using reagents like coupling agents or catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification techniques. These methods aim to maximize yield and minimize production costs while ensuring the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halides, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.
Scientific Research Applications
4-(azetidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific biological pathways.
Material Science: The compound’s unique functional groups make it a candidate for the development of novel materials with specific properties, such as conductivity or reactivity.
Chemical Synthesis: The compound is used as a building block in the synthesis of more complex molecules, particularly in the construction of heterocyclic compounds.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of 4-(azetidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(azetidine-1-sulfonyl)phenylboronic acid: This compound features a similar azetidine-sulfonyl moiety but differs in the presence of a phenyl ring instead of a pyrrole ring.
4-(azetidine-1-sulfonyl)benzoic acid: This compound also features the azetidine-sulfonyl moiety but has a benzoic acid group instead of a pyrrole ring.
Uniqueness
4-(azetidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of both the pyrrole ring and the azetidine-sulfonyl moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
1157026-93-1 |
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Molecular Formula |
C8H10N2O4S |
Molecular Weight |
230.2 |
Purity |
95 |
Origin of Product |
United States |
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